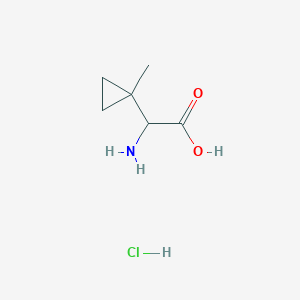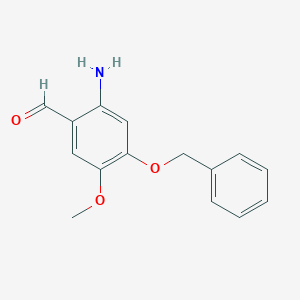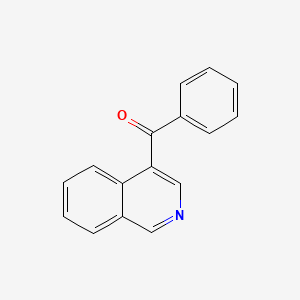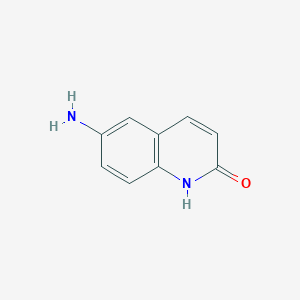
6-aminoquinolin-2(1H)-one
概要
説明
The compound 6-aminoquinolin-2(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of a benzene ring with a pyridine ring. The amino group at the 6th position indicates the presence of an -NH2 functional group attached to the carbon atom at this position on the quinoline ring. This structure is a key scaffold in various chemical compounds and has been explored for its potential in medicinal chemistry, particularly as a receptor antagonist and in the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of compounds related to 6-aminoquinolin-2(1H)-one involves various strategies. For instance, novel 6-acylamino-2-aminoquinoline compounds, which are structurally related to 6-aminoquinolin-2(1H)-one, were synthesized using in silico screening and structure-activity relationship exploration. These compounds were synthesized with different appendages to explore their solubility and activity properties . Another related compound, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, was synthesized through an improved method, which also involved the isolation and stereochemical elucidation of its diastereoisomers .
Molecular Structure Analysis
The molecular structure of 6-aminoquinolin-2(1H)-one derivatives is crucial for their biological activity. Docking studies of the 6-acylamino-2-aminoquinoline compounds suggested that the nitrogen of the central quinoline interacts preferentially with a specific aspartate residue in the melanin-concentrating hormone 1 receptor (MCH1R), which is a target for antagonists . The crystal structures of related compounds, such as those involving nicotinic acid and 2-amino-6-methylpyridine, have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-aminoquinolin-2(1H)-one derivatives is diverse. For example, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by a Cu-catalyzed reaction, showcasing the compound's ability to undergo substitution reactions . The reactivity of these compounds is further demonstrated by the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through reactions involving isatoic anhydrides and subsequent hydrolysis and alkylation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinolin-2(1H)-one derivatives are influenced by their molecular structure. Poor solubility is a common issue with these compounds, which can be addressed by modifying their structure, such as adding a 4-trifluoromethoxyphenoxyacetamide appendage to improve solubility without compromising activity . The presence of amino groups and other substituents also affects their potential for hydrogen bonding, which is critical for their interaction with biological targets and for the formation of crystal structures .
科学的研究の応用
Malaria Treatment :
- 6-Aminoquinolines, like 8-aminoquinoline, have been crucial in treating latent malaria. They represent a significant advancement in malaria therapy, despite challenges such as hemolytic toxicity in certain patients (Baird, 2019).
Synthesis and Chemical Applications :
- 6-Aminoquinolines are used in various synthetic processes. For instance, they undergo Smiles rearrangement, which is a practical one-pot synthesis technique, useful in producing diverse chemical entities with antimicrobial and antimalarial activities (Xie et al., 2013).
- In another study, 2-aminoquinolin-4(1H)-one reacted under Mannich reaction conditions, leading to the formation of pyrimido[4,5-b]quinolin-5-ones and other products, showcasing its reactivity and utility in organic synthesis (Funk et al., 2017).
Photoluminescence and Optical Properties :
- 6-Aminoquinolines, such as 6- and 7-aminoquinoline, exhibit unique fluorescence characteristics in different media, indicating their potential applications in photoluminescence and as optical sensors (Schulman et al., 1973).
Biological and Pharmacological Applications :
- Novel 6-acylamino-2-aminoquinolines have been studied as melanin-concentrating hormone 1 receptor (MCH1R) antagonists, indicating their potential use in therapeutic applications (Ulven et al., 2005).
- Aminoquinoline-based compounds have been explored as pH sensors for cancer cell discrimination, demonstrating their potential in biomedical applications (Mandal et al., 2018).
Anticancer Research :
- Derivatives of 7-amino-4-methylquinolin-2(1H)-one have shown potential anticancer activity, indicating the usefulness of aminoquinolines in developing new cancer treatments (Kubica et al., 2018).
Antifungal Agent Development :
- 2-Phenyl-4-aminoquinolines have been synthesized and evaluated for their antifungal activities, suggesting their potential use as antifungal agents (Yang et al., 2019).
Cognitive Enhancement :
- Some 6-aminoquinoline derivatives have been evaluated for their ability to enhance cognition, demonstrating potential applications in neuropharmacology (Piplani et al., 2011).
Safety And Hazards
特性
IUPAC Name |
6-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSCBCILYHKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510468 | |
| Record name | 6-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-aminoquinolin-2(1H)-one | |
CAS RN |
79207-68-4 | |
| Record name | 6-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


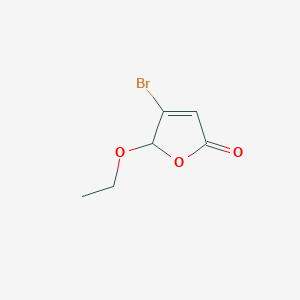
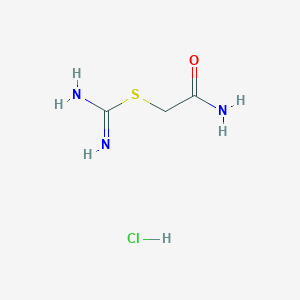
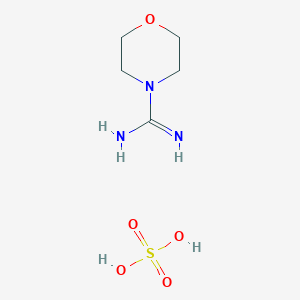
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

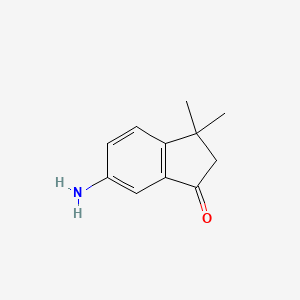
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
